

Spidoxamat and Other ACCase Inhibitors: A Comparative Guide to Cross-Resistance

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Compound of Interest		
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The emergence of resistance to established insecticides is a persistent challenge in pest management, necessitating a thorough understanding of cross-resistance patterns for new active ingredients. This guide provides a comparative analysis of the cross-resistance landscape for **Spidoxamat**, a member of the ketoenol class of insecticides (IRAC Group 23), and other inhibitors of Acetyl-CoA Carboxylase (ACCase). While direct comparative studies on **Spidoxamat** are limited, this guide synthesizes available experimental data on closely related ketoenol insecticides to provide a robust framework for predicting and managing resistance.

Understanding the Mechanism of Action and Resistance

Spidoxamat, along with other ketoenol insecticides like spirotetramat and spiromesifen, functions by inhibiting the enzyme Acetyl-CoA Carboxylase. This enzyme is critical for lipid biosynthesis in insects and mites, and its inhibition disrupts normal growth, development, and reproduction.

Resistance to ACCase inhibitors can arise through two primary mechanisms:

 Target-Site Resistance (TSR): This involves genetic mutations in the ACCase gene that alter the enzyme's structure, reducing its sensitivity to the insecticide.



 Metabolic Resistance: This mechanism involves enhanced detoxification of the insecticide by enzymes such as cytochrome P450 monooxygenases or glutathione S-transferases before it can reach its target site.

Due to their shared mode of action, there is a high risk of cross-resistance among insecticides within the same IRAC group.[1][2] If a pest population develops resistance to one ketoenol insecticide through a target-site mutation, it is highly likely to be resistant to other ketoenols, including **Spidoxamat**.

Quantitative Cross-Resistance Data

While specific cross-resistance data for **Spidoxamat** is not yet widely available in peer-reviewed literature, studies on other ketoenol insecticides provide critical insights. A key study on a spirotetramat-resistant strain (ST-NK) of the citrus red mite, Panonychus citri, demonstrated significant cross-resistance to other Group 23 compounds.

Table 1: Cross-Resistance of a Spirotetramat-Resistant Strain (ST-NK) of Panonychus citri to Other ACCase Inhibitors



Acaricide	Chemical Class	IRAC Group	Target Stage	LC50 Suscepti ble (LS- FJ) (mg L ⁻¹)	LC50 Resistant (ST-NK) (mg L ⁻¹)	Resistanc e Ratio (RR)
Spirotetra mat	Tetramic Acid	23	Larvae	0.20	334.1	1668.4
Spirodiclof en	Tetronic Acid	23	Larvae	1.1	82.5	75.0
Spiromesif en	Tetronic Acid	23	Larvae	2.1	66.5	31.7
Abamectin	Avermectin	6	Larvae	0.09	0.08	0.9
Etoxazole	Mite growth inhibitor	10B	Larvae	0.02	0.02	1.0
Pyridaben	METI	21A	Larvae	0.2	0.2	1.0

Data sourced from a study on Panonychus citri.[3]

The data clearly indicates a high level of cross-resistance to spirodiclofen and spiromesifen in the spirotetramat-resistant mite population, while no cross-resistance was observed with acaricides from different IRAC groups (Abamectin, Etoxazole, Pyridaben).[3] This strongly suggests that a pest population resistant to spirotetramat or other ketoenols will likely exhibit resistance to **Spidoxamat**.

Further studies on other pests have also shown high resistance ratios for ketoenol insecticides. For instance, a spirotetramat-resistant strain of the cotton aphid, Aphis gossypii, developed a resistance ratio of 441.26-fold in adults.[4] In the two-spotted spider mite, Tetranychus urticae, the LC50 values for spiromesifen and spirotetramat were determined to be 26.39 and 51.59 mg/L for eggs, and 0.13 and 0.64 mg/L for adults, respectively, in a susceptible strain.[2]

Experimental Protocols



The following is a detailed methodology for a standard leaf-dip bioassay, a common procedure for determining insecticide resistance in arthropods.

Leaf-Dip Bioassay Protocol for Mites and Aphids

This protocol is adapted from established methods for assessing the toxicity of insecticides to phytophagous arthropods.[5]

- Preparation of Test Solutions:
 - Prepare a stock solution of the technical grade insecticide in an appropriate solvent (e.g., acetone).
 - Make a series of serial dilutions of the stock solution with distilled water containing a nonionic surfactant (e.g., 0.05% Triton X-100) to achieve the desired test concentrations.
 - A control solution should be prepared with the solvent and surfactant only.
- Treatment of Leaf Discs:
 - Excise leaf discs from untreated host plants (e.g., citrus for P. citri, cotton for A. gossypii)
 using a cork borer.
 - Immerse each leaf disc in the respective test solution for 10-30 seconds with gentle agitation.[6]
 - Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.
- Infestation and Incubation:
 - Place the dried leaf discs, adaxial side up, on a moistened substrate (e.g., water-saturated filter paper or agar) within a petri dish or similar container.
 - Transfer a known number of test organisms (e.g., 20-30 adult female mites or apterous adult aphids) onto each leaf disc using a fine brush.
 - \circ Seal the containers and incubate under controlled conditions (e.g., 25 ± 1°C, >60% RH, and a 16:8 h L:D photoperiod).



- · Mortality Assessment:
 - Assess mortality after a specified period (e.g., 48-72 hours).
 - Insects are considered dead if they are unable to move when gently prodded with a fine brush.
- Data Analysis:
 - Correct for control mortality using Abbott's formula if it is between 5% and 20%.
 - Analyze the concentration-mortality data using probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence limits.
 - Calculate the resistance ratio (RR) by dividing the LC50 of the resistant population by the LC50 of the susceptible population.[3]

Visualizing Experimental Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Workflow for a standard leaf-dip bioassay to determine insecticide resistance.

Caption: Logical relationships in cross-resistance among ACCase inhibitors.

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